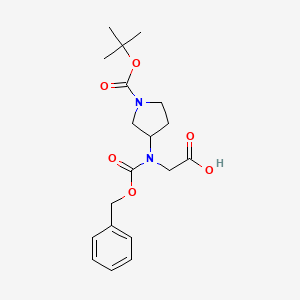

2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)acetic acid is a complex organic compound with significant applications in various scientific fields. This compound contains multiple functional groups, contributing to its versatility and usefulness in synthetic chemistry, biological studies, and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)acetic acid typically involves multiple steps:

Formation of the Pyrrolidine Ring: Initial cyclization reactions involving amino acids or corresponding derivatives.

Introduction of Protecting Groups: Application of benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups to protect amino functionalities.

Coupling Reactions: Conjugation of the protected pyrrolidine with glycine derivatives under controlled conditions.

Final Deprotection and Purification: Removal of protecting groups and purification through chromatographic techniques.

Industrial Production Methods

Industrial-scale production might leverage continuous-flow synthesis techniques, which ensure better control over reaction parameters and yields. Automation and use of high-throughput methods streamline large-scale manufacturing of such complex molecules.

化学反应分析

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, altering its functional groups.

Reduction: Reduction processes might be applied to transform specific moieties, potentially affecting its chemical and biological activity.

Substitution: Various substitution reactions can occur on the pyrrolidine ring and carbonyl groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Transition metals such as palladium or platinum often facilitate these reactions.

Major Products

The major products vary based on the reaction type. For example, oxidation may yield carboxylic acid derivatives, whereas reduction could produce amines or alcohols.

科学研究应用

2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)acetic acid finds applications across multiple domains:

Chemistry: Utilized as an intermediate in the synthesis of more complex molecules.

Biology: Helps in studying enzyme-substrate interactions and protein structures.

Medicine: Investigated for potential therapeutic properties and drug development.

Industry: Employed in the production of specialty chemicals and as a building block in materials science.

作用机制

The mechanism by which 2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)acetic acid exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways: Modulating biochemical pathways, potentially influencing cellular processes and metabolic reactions.

相似化合物的比较

When compared to similar compounds, 2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)acetic acid stands out due to its unique combination of functional groups and protecting groups, enhancing its stability and reactivity. Similar compounds might include:

N-Carboxybenzyl-L-alanine: Shares the benzyloxycarbonyl group but differs in structure.

Boc-protected amino acids: Used extensively in peptide synthesis, though lacking the combined protecting groups.

In essence, this compound's distinct structure provides a balance of reactivity and stability, enabling its wide range of applications in scientific research and industrial processes. Hope this helps!

生物活性

2-(((Benzyloxy)carbonyl)(1-(tert-butoxycarbonyl)pyrrolidin-3-yl)amino)acetic acid, commonly referred to as a benzyloxycarbonyl derivative of pyrrolidine, has garnered attention for its potential biological activities. This compound is part of a broader class of amino acids and derivatives that are being studied for their roles in medicinal chemistry, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The molecular formula of this compound is C18H26N2O6, with a molecular weight of 366.41 g/mol. The structure includes a benzyloxycarbonyl group and a tert-butoxycarbonyl group attached to a pyrrolidine ring, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C18H26N2O6 |

| Molecular Weight | 366.41 g/mol |

| CAS Number | 7733-29-1 |

| Purity Specification | >95% (typical) |

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, anticancer, and enzyme inhibition properties. The following sections detail these activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of compounds with pyrrolidine structures. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial topoisomerases, crucial enzymes for DNA replication.

- Case Study : A study on dual inhibitors targeting bacterial topoisomerases demonstrated that certain pyrrolidine derivatives exhibited potent antibacterial activity against strains such as E. coli, with IC50 values in the low micromolar range .

Anticancer Potential

The interaction of this compound with cellular receptors has been explored in cancer research. Compounds related to pyrrolidinones have been shown to affect cell proliferation and invasion in various cancer cell lines.

- Mechanism : Compounds have been noted to inhibit the urokinase receptor (uPAR), which plays a significant role in cancer metastasis. Inhibition of uPAR has been associated with reduced cell adhesion and migration, indicating potential therapeutic applications in oncology .

Enzyme Inhibition

The inhibition of specific enzymes such as matrix metalloproteinases (MMPs) is another area where this compound may show activity. MMPs are involved in the degradation of extracellular matrix components and are often upregulated in cancer progression.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound, particularly regarding protecting group compatibility?

- Methodological Answer : The compound contains both benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) groups, which are acid- and base-sensitive, respectively. Synthesis should prioritize orthogonal protection strategies. For example, the Boc group can be removed under acidic conditions (e.g., TFA) without affecting the Cbz group, while hydrogenolysis (H₂/Pd-C) selectively removes Cbz . Monitor reaction progress via TLC or HPLC, using reference data from analogous compounds (e.g., N-Benzyloxycarbonyl-DL-alanine, which shares similar stability profiles under acidic/basic conditions) .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

- Methodological Answer : Combine multiple analytical techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and compare retention times to standards (e.g., tert-butoxycarbonyl derivatives in ).

- NMR : Confirm the presence of characteristic peaks (e.g., tert-butyl group at ~1.4 ppm in ¹H NMR; carbonyl signals in ¹³C NMR).

- Mass Spectrometry : ESI-MS should show [M+H]⁺ or [M+Na]⁺ ions consistent with the molecular weight (e.g., 287.30 g/mol for structurally similar bicyclo derivatives in ).

Q. What solvent systems are optimal for recrystallization or chromatographic purification?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis, while mixtures like ethyl acetate/hexane (3:1) or dichloromethane/methanol (95:5) are effective for column chromatography. For recrystallization, use ethanol/water gradients, as demonstrated for morpholinecarboxylic acid derivatives ( ).

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound?

- Methodological Answer : Unexpected splitting may arise from restricted rotation of the pyrrolidine ring or hydrogen bonding. Use variable-temperature NMR (VT-NMR) to assess dynamic effects. Compare results to computational models (DFT calculations for conformational analysis) . For example, highlights pharmacophore mapping and conformational validation for structurally complex carboxylic acids.

Q. What experimental designs are suitable for studying the hydrolytic stability of the tert-butoxycarbonyl group under varying pH conditions?

- Methodological Answer : Design a kinetic study using buffer solutions (pH 1–12) at 25–60°C. Monitor Boc deprotection via:

- UV-Vis Spectroscopy : Track absorbance changes at 240 nm (characteristic of Boc cleavage).

- HPLC : Quantify degradation products (e.g., tert-butyl alcohol). Reference ’s framework for environmental stability studies, adapting protocols for lab-scale hydrolytic analysis.

Q. How can computational chemistry aid in predicting the reactivity of this compound in peptide coupling reactions?

- Methodological Answer : Perform DFT calculations to evaluate the electrophilicity of the carbonyl carbon and steric hindrance from the pyrrolidine ring. Compare activation energies for coupling reagents (e.g., HATU vs. EDCI) using Gaussian or ORCA software. ’s PubChem-derived InChI keys and structural data can guide parameterization.

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for similar tert-butoxycarbonyl-protected compounds?

- Methodological Answer :

- Source Validation : Cross-check literature (e.g., reports mp 150–151°C for tert-butoxycarbonyl amino acids).

- Experimental Replication : Use differential scanning calorimetry (DSC) with controlled heating rates (e.g., 5°C/min) to minimize decomposition.

- Impurity Analysis : Purity >95% (by HPLC) is critical; residual solvents or byproducts (e.g., from benzyloxycarbonylation) may depress melting points .

Q. Stability and Environmental Impact

Q. What methodologies assess the environmental fate of this compound in aqueous systems?

- Methodological Answer : Adapt ’s framework for abiotic/biotic transformations:

- Photodegradation : Expose to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS.

- Biodegradation : Use OECD 301D closed bottle test with activated sludge to measure biological oxygen demand (BOD).

Q. Tables of Representative Data

| Analytical Parameter | Typical Value | Method | Reference |

|---|---|---|---|

| Purity | >95% (HPLC) | C18 column, UV | |

| Melting Point | 119–123°C (decomposes) | DSC | |

| Molecular Weight | ~440 g/mol (estimated) | ESI-MS |

属性

IUPAC Name |

2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]-phenylmethoxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O6/c1-19(2,3)27-17(24)20-10-9-15(11-20)21(12-16(22)23)18(25)26-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFAZRPVAXDIMFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)N(CC(=O)O)C(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。